Acetic acid;tetracos-1-en-1-ol
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Overview
Description
Acetic acid; tetracos-1-en-1-ol: is a compound that combines the properties of acetic acid and tetracos-1-en-1-ol. Acetic acid, also known as ethanoic acid, is a colorless liquid with a pungent odor and is widely used in the chemical industry. Tetracos-1-en-1-ol is a long-chain unsaturated alcohol with a double bond at the first carbon position. This compound is of interest due to its unique combination of functional groups, which can lead to diverse chemical reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The synthesis of acetic acid; tetracos-1-en-1-ol can be achieved through the esterification of tetracos-1-en-1-ol with acetic acid. This reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: Industrially, acetic acid is produced via the carbonylation of methanol using the Monsanto process, which involves the use of a rhodium catalyst. Tetracos-1-en-1-ol can be synthesized through the reduction of tetracos-1-en-1-al using a reducing agent such as sodium borohydride.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetic acid; tetracos-1-en-1-ol can undergo oxidation reactions where the alcohol group is oxidized to a carboxylic acid group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form tetracos-1-en-1-ol and acetic acid separately. This can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in tetracos-1-en-1-ol can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include thionyl chloride and phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Tetracos-1-en-1-oic acid.
Reduction: Tetracos-1-en-1-ol, acetic acid.
Substitution: Various substituted tetracos-1-en-1-ol derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Acetic acid; tetracos-1-en-1-ol can be used as a precursor in the synthesis of catalysts for organic reactions.
Polymer Science: It can be used in the production of polymers and copolymers with unique properties.
Biology:
Biochemical Studies: The compound can be used to study the biochemical pathways involving long-chain alcohols and acids.
Medicine:
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Surfactants: The compound can be used in the production of surfactants and emulsifiers for various industrial applications.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: Acetic acid; tetracos-1-en-1-ol can interact with enzymes involved in the metabolism of fatty acids and alcohols.
Cell Membrane Interaction: The compound can integrate into cell membranes, affecting their fluidity and function.
Comparison with Similar Compounds
Acetic acid; tetracosanol: Similar in structure but lacks the double bond.
Acetic acid; tetracos-1-en-1-al: Similar but contains an aldehyde group instead of an alcohol group.
Uniqueness:
Double Bond: The presence of a double bond in tetracos-1-en-1-ol provides unique reactivity compared to its saturated counterparts.
Functional Group Combination:
Properties
CAS No. |
825615-87-0 |
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Molecular Formula |
C26H52O3 |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
acetic acid;tetracos-1-en-1-ol |
InChI |
InChI=1S/C24H48O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25;1-2(3)4/h23-25H,2-22H2,1H3;1H3,(H,3,4) |
InChI Key |
GGLYQUGKMHYDOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC=CO.CC(=O)O |
Origin of Product |
United States |
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